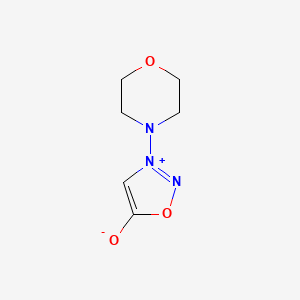
Sydnone, 3-morpholino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sydnone, 3-morpholino- is a heterocyclic compound belonging to the sydnone family, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. Sydnone, 3-morpholino- is known for its biological activities and its ability to act as a nitric oxide donor, making it significant in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sydnone, 3-morpholino- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. This reaction forms the sydnone ring structure. A mechanochemical approach, such as ball-milling, has been developed to synthesize sydnones efficiently. This method avoids purification steps and reduces the use of organic solvents .
Industrial Production Methods
Industrial production of sydnone, 3-morpholino- often employs solvent-free mechanochemical methods. These methods are not only efficient but also environmentally friendly, as they minimize the use of harmful solvents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Sydnone, 3-morpholino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Sydnone, 3-morpholino- can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, mercury, and boron compounds. For example, sulfur can form unstable sydnone imine sulfides, which can be stabilized by forming methyl thioethers or methyl sulfoxides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce methyl thioethers and methyl sulfoxides .
Scientific Research Applications
Sydnone, 3-morpholino- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sydnone, 3-morpholino- involves its ability to release nitric oxide. This release can affect various molecular targets and pathways, including the inhibition of human neutrophil degranulation. The compound’s effects are not mediated by cyclic GMP, nitric oxide, or peroxynitrite, but rather by the formation of stable active metabolites .
Comparison with Similar Compounds
Similar Compounds
Molsidomine: Another sydnone derivative used as a nitric oxide donor.
Feprosidnine: A sydnone derivative with similar biological activities.
Linsidomine: Known for its vasodilatory effects.
Uniqueness
Sydnone, 3-morpholino- is unique due to its specific structure and ability to release nitric oxide in a controlled manner. This makes it particularly valuable in research and therapeutic applications compared to other similar compounds .
Properties
CAS No. |
27430-81-5 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-morpholin-4-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C6H9N3O3/c10-6-5-9(7-12-6)8-1-3-11-4-2-8/h5H,1-4H2 |
InChI Key |
SNYYAQOZQVWIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



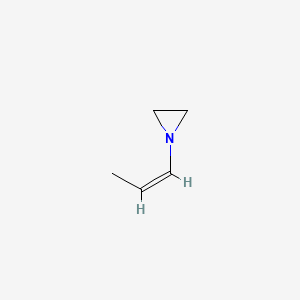
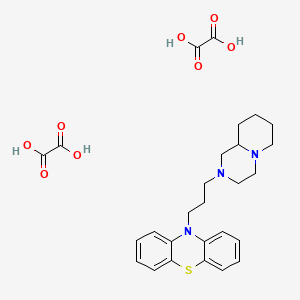
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)


![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
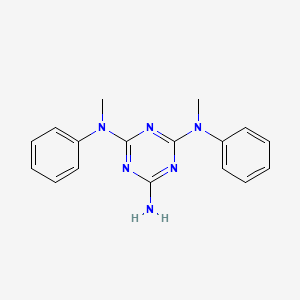
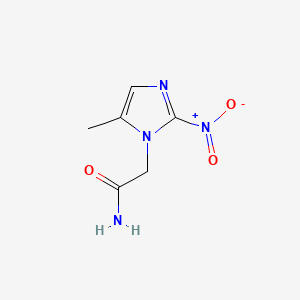
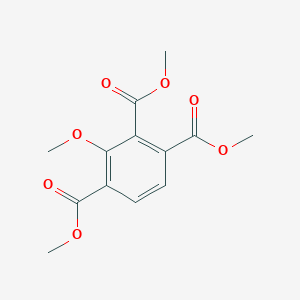
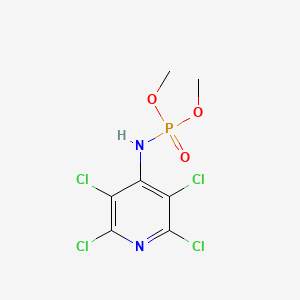
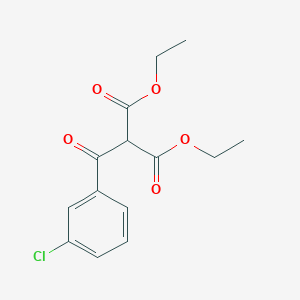
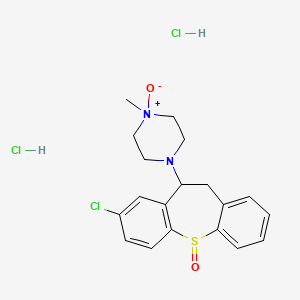
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
